Sivifene Exhibits a Favorable Therapeutic Index Relative to High-Potency Hydrazone Analogues
In a systematic SAR study, 35 phenylhydrazone analogues of Sivifene (A-007) were synthesized and evaluated for cytotoxicity. Several polyaryl phenylhydrazones demonstrated enhanced potency, with cytotoxic activities improved by factors of 10^2 to 10^3 compared to Sivifene in human primary cancer explant assays [1]. However, these more potent analogues incorporated polyaryl quinone moieties that introduced significant cardiac and hematological toxicities not observed with Sivifene. The therapeutic indices of the high-potency analogues were therefore inferior, underscoring Sivifene's balanced efficacy-toxicity profile [2].
| Evidence Dimension | Cytotoxic activity (fold change vs. A-007) |
|---|---|
| Target Compound Data | Sivifene (A-007) baseline cytotoxic activity |
| Comparator Or Baseline | Polyaryl phenylhydrazone analogues (e.g., quinone-containing derivatives) |
| Quantified Difference | Analogue cytotoxicity increased by 10^2 to 10^3 times (100-1000×) |
| Conditions | In vitro human primary cancer explant assay |
Why This Matters
Selecting Sivifene avoids the dose-limiting toxicities associated with more potent but less tolerable hydrazone analogues.
- [1] Morgan LR, Jursic BS, Hooper CL, Neumann DM, Thangaraj K, LeBlanc B. Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues. J Med Chem. 2003 Oct 9;46(21):4552-63. doi:10.1021/jm0301080. View Source
- [2] Ibid. View Source
